On-Resin Aza-Threonine Peptide Synthesis Precursor
The (2R,3R) stereoisomer uniquely serves as the direct, solid-phase precursor to aza-threonine. This specific application in the synthesis of complex, clinically relevant peptidomimetics, such as Kahalalide F analogs, has not been demonstrated for its (2S,3S) enantiomer or other Fmoc azido amino acids [1]. The on-resin reduction of the azide group to an amine, followed by intramolecular cyclization, yields the aza-amino acid moiety directly within the peptide chain, a synthetic pathway inaccessible to azido amino acids where the azide is not positioned on the β-carbon [2].
| Evidence Dimension | Enabling Synthesis of Aza-Threonine Peptides |
|---|---|
| Target Compound Data | N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid was successfully used as the precursor for solid-phase aza-threonine synthesis in two novel Kahalalide F analogues [1]. |
| Comparator Or Baseline | The (2S,3S) enantiomer and other Fmoc azido amino acids (e.g., β-azido alanine, γ-azido homoalanine, ω-azido lysine) are not reported for this specific application. |
| Quantified Difference | The target compound is the only documented, commercially available building block for the solid-phase synthesis of aza-threonine peptides from an azido precursor. |
| Conditions | Solid-phase peptide synthesis on resin; azide reduction and subsequent cyclization to form the aza-threonine moiety. |
Why This Matters
This establishes the compound as an irreplaceable, validated building block for research programs focused on aza-threonine peptidomimetics, a class with demonstrated potential in Phase II clinical candidates.
- [1] Izzo, I., et al. (2010). Solid-Phase Synthesis of Aza-Kahalalide F Analogues: (2R,3R)-2-Amino-3-azidobutanoic Acid as Precursor of the Aza-Threonine. European Journal of Organic Chemistry, 2010(13), 2536-2543. View Source
- [2] Iris Biotech. (2017). Azido-Masked Amino Function. Product Application Note. View Source
